Hamacanthin B

Description

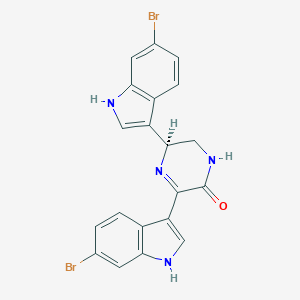

Structure

2D Structure

3D Structure

Properties

CAS No. |

160098-93-1 |

|---|---|

Molecular Formula |

C20H14Br2N4O |

Molecular Weight |

486.2 g/mol |

IUPAC Name |

(3S)-3,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |

InChI |

InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-20(27)19(26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,25,27)/t18-/m1/s1 |

InChI Key |

MYXLDFYXMNSXDR-GOSISDBHSA-N |

SMILES |

C1C(N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |

Isomeric SMILES |

C1[C@@H](N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |

Canonical SMILES |

C1C(N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |

Other CAS No. |

160098-93-1 |

Synonyms |

hamacanthin B hamacanthine B |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are instrumental in assigning the protons and carbons of the two indole (B1671886) rings and the central dihydropyrazinone core. These analyses confirm the connectivity between the indole moieties and the central heterocyclic ring.

Interactive Table: ¹H NMR Spectroscopic Data of Hamacanthin B Analogues (in CDCl₃)

| Proton | 6',6''-didebromothis compound (δ, ppm) | 6'-debromothis compound (δ, ppm) | 6''-debromothis compound (δ, ppm) |

|---|---|---|---|

| H-2' | 7.64 (br. s) | 7.63 (br. s) | 7.64 (br. s) |

| H-4' | 7.38 (d, J=8.1 Hz) | 7.37 (d, J=8.2 Hz) | 7.38 (d, J=8.1 Hz) |

| H-5' | 7.12 (t, J=7.6 Hz) | 7.11 (t, J=7.6 Hz) | 7.12 (t, J=7.6 Hz) |

| H-6' | 7.18 (t, J=7.6 Hz) | 7.28 (dd, J=8.5, 1.8 Hz) | 7.18 (t, J=7.6 Hz) |

| H-7' | 7.65 (d, J=8.1 Hz) | 7.53 (d, J=8.5 Hz) | 7.65 (d, J=8.1 Hz) |

| H-2'' | 7.58 (br. s) | 7.58 (br. s) | 7.57 (br. s) |

| H-4'' | 7.35 (d, J=8.1 Hz) | 7.34 (d, J=8.1 Hz) | 7.35 (d, J=8.1 Hz) |

| H-5'' | 7.09 (t, J=7.5 Hz) | 7.08 (t, J=7.5 Hz) | 7.09 (t, J=7.5 Hz) |

| H-6'' | 7.15 (t, J=7.5 Hz) | 7.14 (t, J=7.5 Hz) | 7.24 (dd, J=8.5, 1.8 Hz) |

| H-7'' | 7.61 (d, J=8.1 Hz) | 7.60 (d, J=8.1 Hz) | 7.50 (d, J=8.5 Hz) |

| CH | 5.08 (m) | 5.07 (m) | 5.08 (m) |

| CH₂ | 3.65 (m), 3.45 (m) | 3.64 (m), 3.44 (m) | 3.65 (m), 3.45 (m) |

| NH-1' | 8.10 (br. s) | 8.12 (br. s) | 8.10 (br. s) |

| NH-1'' | 8.05 (br. s) | 8.06 (br. s) | 8.05 (br. s) |

Interactive Table: ¹³C NMR Spectroscopic Data of this compound Analogues (in CDCl₃)

| Carbon | 6',6''-didebromothis compound (δ, ppm) | 6'-debromothis compound (δ, ppm) | 6''-debromothis compound (δ, ppm) |

|---|---|---|---|

| C-2' | 122.5 | 122.6 | 122.5 |

| C-3' | 112.1 | 112.2 | 112.1 |

| C-3a' | 126.5 | 126.6 | 126.5 |

| C-4' | 119.8 | 119.9 | 119.8 |

| C-5' | 120.0 | 120.1 | 120.0 |

| C-6' | 111.2 | 114.2 (C-Br) | 111.2 |

| C-7' | 124.0 | 125.9 | 124.0 |

| C-7a' | 136.5 | 136.4 | 136.5 |

| C-2'' | 122.4 | 122.4 | 122.3 |

| C-3'' | 112.0 | 112.0 | 112.0 |

| C-3a'' | 126.4 | 126.4 | 126.3 |

| C-4'' | 119.7 | 119.7 | 119.6 |

| C-5'' | 119.9 | 119.9 | 119.8 |

| C-6'' | 111.1 | 111.1 | 114.1 (C-Br) |

| C-7'' | 123.9 | 123.9 | 125.8 |

| C-7a'' | 136.4 | 136.4 | 136.3 |

| C=O | 165.8 | 165.8 | 165.8 |

| CH | 55.2 | 55.2 | 55.2 |

Data sourced from the total synthesis of this compound class marine bisindole alkaloids. researchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is crucial for determining the elemental composition of this compound. The accurate mass measurement of the molecular ion peak allows for the unambiguous confirmation of its molecular formula. For instance, the molecular formula of 6'-debromothis compound has been confirmed by high-resolution mass spectrometry, which found an [M+H]⁺ ion at m/z 490.0963, corresponding to the calculated value of 490.0972 for C₂₀H₁₆BrN₄O. researchgate.net Similarly, the didebromo analogue showed an [M+H]⁺ ion consistent with its respective molecular formula.

Ultraviolet and Infrared Spectroscopic Analysis

Ultraviolet-visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the electronic properties and functional groups present in this compound.

The UV spectrum of this compound is characterized by absorption maxima typical for indole alkaloids, indicating the presence of the indole chromophore.

Infrared spectroscopy reveals the presence of key functional groups. The IR spectrum of 6',6''-didebromothis compound, for example, shows characteristic absorption bands for N-H stretching of the indole and amide groups, C=O stretching of the amide, and aromatic C-H and C=C stretching vibrations. researchgate.net

Interactive Table: Key IR Absorption Bands for a this compound Analogue (6',6''-didebromothis compound)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | N-H stretching (indole and amide) |

| ~1650 | C=O stretching (amide) |

| ~1600, ~1450 | C=C stretching (aromatic) |

Data adapted from the total synthesis of this compound class marine bisindole alkaloids. researchgate.net

Electronic Circular Dichroism and Optical Rotation for Absolute Configuration Determination

This compound possesses a chiral center, and determining its absolute configuration is essential for a complete structural description. This is achieved through the use of chiroptical methods such as Electronic Circular Dichroism (ECD) and measurement of optical rotation. koreascience.kr

The sign of the Cotton effects in the ECD spectrum provides information about the spatial arrangement of the chromophores around the chiral center. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration can be confidently assigned. It has been established that both (R) and (S) isomers of hamacanthins have been isolated from natural sources.

Optical rotation , the measurement of the rotation of plane-polarized light by a chiral molecule, provides another key piece of data for stereochemical assignment. The sign and magnitude of the specific rotation ([α]D) are characteristic of a particular enantiomer.

Comparative Analysis of this compound Isomers and Analogues

The spectroscopic data of this compound can be compared with its isomers and other related natural products to highlight subtle structural differences. For instance, comparison of the NMR spectra of this compound with its debrominated analogues reveals the expected upfield shifts for the protons and carbons in the indole ring where the bromine atom is absent.

Furthermore, comparison with dihydrothis compound , where the dihydropyrazinone ring is reduced to a piperazinone, shows significant changes in the NMR signals associated with the heterocyclic core, confirming the saturation of this ring system. These comparative analyses are crucial for the identification of new members of the hamacanthin family and for confirming the success of synthetic efforts.

Total Synthesis Methodologies

Enantioselective Total Synthesis of Hamacanthin B and Stereochemical Control

The absolute stereochemistry of naturally occurring this compound has been determined to be (S) through enantioselective total synthesis. nih.govacs.orgfigshare.comebi.ac.uk This breakthrough was crucial in understanding the molecule's biological function and has guided subsequent synthetic efforts.

Asymmetric Synthesis of Key Indole (B1671886) Precursors

A cornerstone of the enantioselective synthesis of this compound lies in the asymmetric preparation of key indole-containing building blocks. A prominent strategy involves the asymmetric synthesis of (S)-2-azido-(indol-3-yl)ethylamine. nih.govacs.orgfigshare.com This chiral intermediate serves as a crucial component for constructing the dihydropyrazinone core with the correct stereochemistry.

Another key precursor, the optically active indolic diamine intermediate, has been synthesized with high enantiomeric excess (98% ee) through a sequence involving Sharpless dihydroxylation of a 3-vinyl indole intermediate, followed by a stereospecific Mitsunobu reaction to introduce an azide, and subsequent reduction. rsc.org The Sharpless asymmetric aminohydroxylation reaction has also been utilized to directly synthesize (S)-N-Boc-protected α-indol-3-ylglycinols from vinyl indoles, providing a direct route to chiral building blocks for Hamacanthin synthesis. researchgate.net

Intramolecular Cyclization Strategies (e.g., Staudinger-Aza Wittig Cyclization)

A critical step in the total synthesis of this compound is the formation of the central dihydropyrazinone ring. The intramolecular Staudinger-aza Wittig reaction has proven to be a highly effective method for this transformation. nih.govacs.orgfigshare.comehu.es In this approach, the asymmetrically synthesized (S)-2-azido-(indol-3-yl)ethylamine is coupled with a 3-indolyl-α-oxoacetyl chloride derivative. nih.govacs.orgfigshare.com The resulting azido-amide intermediate then undergoes an intramolecular Staudinger-aza Wittig reaction to furnish the desired dihydropyrazinone ring, thereby completing the core structure of this compound. nih.govacs.orgfigshare.com This cyclization strategy has been instrumental in the first enantioselective total synthesis of this marine alkaloid. nih.govacs.orgfigshare.com

Racemic Total Synthesis Approaches

In addition to enantioselective methods, racemic total syntheses of this compound have also been developed. These approaches, while not yielding a single enantiomer, are valuable for exploring different synthetic routes and for producing material for initial biological screening. A formal total synthesis of (±)-hamacanthin B has been achieved through an iron-catalyzed difunctionalization of alkenes, demonstrating a concise route to the racemic natural product. chemrxiv.org Another approach involves the synthesis of key 1-(1H-indol-3-yl)ethane-1,2-diamine precursors, which are then utilized in the construction of the racemic this compound framework. rudn.ru

Development of Novel Synthetic Pathways for the Pyrazinone Core

The pyrazinone core is a key structural feature of this compound and other related bioactive compounds. nih.gov Consequently, significant effort has been dedicated to developing new and efficient methods for its synthesis. One notable approach involves a microwave-mediated ring closure to form asymmetric 3,5-substituted pyrazin-2(1H)-ones. nih.gov This flexible route allows for the production of a variety of novel pyrazinone derivatives for structure-activity relationship (SAR) studies. nih.gov The development of such pathways is crucial for accessing analogs of this compound with potentially improved biological properties. nih.gov

Chemo- and Regioselective Synthesis Strategies

The synthesis of complex molecules like this compound often requires precise control over chemical reactions to avoid unwanted side products. Chemo- and regioselective strategies are therefore of paramount importance. For instance, in the synthesis of highly functionalized indolyl-pyran derivatives, which are analogs of this compound, exceptional regio- and chemoselectivity have been achieved under microwave-activated conditions, preventing the formation of undesired dihydropyridine (B1217469) adducts. researchgate.net Furthermore, the development of nanoparticle catalysts has enabled highly chemoselective reduction of azides in the presence of other reducible functional groups, a transformation relevant to the synthesis of this compound precursors. researchgate.net These selective methods are crucial for improving the efficiency and practicality of the total synthesis. A three-component protocol has also been developed for the regioselective synthesis of highly functionalized bis-indoles, which are key structural motifs in this compound. acs.org

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technology has been successfully applied to the synthesis of this compound and its analogs. Notably, a flexible synthetic route to asymmetric 3,5-substituted pyrazin-2(1H)-ones, the core of this compound, was established via a microwave-mediated ring closure. nih.gov This method significantly shortens reaction times and facilitates the rapid generation of a library of compounds. nih.gov Microwave irradiation has also been employed in the synthesis of indolyl-pyran derivatives, which are structurally related to this compound, demonstrating the broad applicability of this technique in the synthesis of complex indole alkaloids. mdpi.comnih.gov The use of microwave assistance in the condensation of indoles with aldehydes has also been reported as an efficient method for creating key bis-indolylmethane structures. ijacskros.com

Biosynthesis and Chemodiversity

Proposed Biosynthetic Pathways for Hamacanthin B Formation

The biosynthesis of bis-indole alkaloids like this compound is believed to originate from amino acid precursors, primarily tryptophan. The proposed pathway involves the dimerization of two indole-containing units. researchgate.net Specifically, indole (B1671886) pyruvic acid derivatives, which are metabolites of tryptophan, are considered the likely building blocks. nih.gov The hypothetical pathway suggests a condensation reaction between two of these indole units to form an acyclic precursor, which then undergoes cyclization to create the central dihydropyrazinone ring characteristic of this compound. researchgate.net This shared origin links the biosynthesis of hamacanthins to other related bis-indole alkaloids, such as the topsentins. nih.gov

Total synthesis efforts have provided insights that may reflect plausible biosynthetic steps. For instance, a successful synthesis involved the coupling of an (S)-indolylglycinol derivative with a 6-bromo-3-indolyl-α-oxoacetyl chloride, followed by cyclization. researchgate.net Another approach utilized the coupling of (S)-2-azido-(indol-3-yl)ethylamine with 3-indolyl-α-oxoacetyl chloride. nih.gov These synthetic strategies, which build the molecule by connecting two distinct indole-based fragments before forming the central ring, support the proposed biosynthetic model of precursor condensation and subsequent cyclization.

Enzymatic Mechanisms Involved in Indole Coupling and Ring Closure

While the specific enzymes responsible for this compound biosynthesis have not been definitively identified, the proposed pathway necessitates several key enzymatic functions. The formation of the core structure would require enzymes capable of catalyzing the coupling of two indole moieties and the subsequent intramolecular ring closure.

The key reactions are:

Amide Bond Formation: An enzyme, likely a non-ribosomal peptide synthetase (NRPS) or a similar synthetase, would catalyze the formation of an amide bond between the two indole-containing precursors. Synthetic routes often achieve this by coupling an amino-indole derivative with an indole-oxoacetyl chloride. researchgate.netnih.gov

Intramolecular Cyclization: Following the coupling, an enzyme would facilitate the intramolecular cyclization to form the six-membered dihydropyrazinone ring. Total syntheses have accomplished this critical step through methods like transamidation–cyclization or an intramolecular Staudinger-aza-Wittig reaction. researchgate.netnih.gov These chemical methods suggest that the biological process likely involves an enzyme that activates the terminal amine and facilitates its nucleophilic attack on the carbonyl group to achieve ring closure.

Research into enzymes involved in the biosynthesis of other complex indole alkaloids, such as P450 monooxygenases and prenyltransferases, highlights the diverse enzymatic machinery that organisms use to modify indole rings, although their direct role in this compound formation is not yet confirmed. u-tokyo.ac.jpnih.gov

Enantiodivergent Biosynthesis Observations

Significant evidence for enantiodivergent biosynthesis has been observed in the production of hamacanthin-related alkaloids from the New Zealand deep-sea sponge Lamellomorpha strongylata. nih.govresearchgate.net This phenomenon describes the ability of a single organism to produce different enantiomers (non-superimposable mirror images) of structurally related compounds.

A detailed chemical investigation of L. strongylata revealed the presence of enantiomerically pure hamacanthin analogs that had opposite absolute configurations but only differed in their degree of bromination. nih.gov This finding strongly suggests that the sponge utilizes distinct, stereochemically controlled biosynthetic pathways to produce these different enantiomers. Furthermore, the co-isolation of four other bis-indole compounds as partial racemates from the same sponge indicates that these specific alkaloids may be synthesized via two separate, non-stereospecific or competing routes. nih.govresearchgate.net This enantiodivergence highlights the sophisticated and complex chemodiversity within the producing organism.

Post-Extraction Chemical Transformations and Artifact Formation

There is compelling evidence to suggest that this compound and its analog Hamacanthin A, as reported in initial isolations, may be chemical artifacts formed during the extraction and purification process. researchgate.netnih.gov The true natural products are proposed to be their acyclic, or seco, analogs. nih.gov

During a study of the sponge Lamellomorpha strongylata, researchers isolated seven acyclic seco-analogs of hamacanthins, such as 3,4-seco-(8S)-hamacanthin B. nih.govresearchgate.net Analysis of the crude sponge extract did not show the presence of the cyclic hamacanthins; instead, the masses corresponding to the acyclic forms were detected. nih.gov The formation of the cyclic compounds was found to be induced by the purification methodology:

Acid-Catalyzed Ring Opening: The use of trifluoroacetic acid (TFA) in the mobile phase during High-Performance Liquid Chromatography (HPLC) was shown to catalyze the ring-opening of cyclic hamacanthins, leading to the isolation of the seco-analogs. nih.gov

Silica (B1680970) Gel-Catalyzed Cyclization: Conversely, it was proposed that chromatography using silica gel, a common step in earlier isolation protocols, efficiently catalyzes the cyclization of the natural acyclic precursors into the more stable cyclic forms, Hamacanthin A and B. researchgate.netnih.gov

This suggests that the seco-hamacanthins are the authentic metabolites within the sponge, and the well-known cyclic structures are artifacts of chemical transformations occurring after extraction.

Chemical Modification and Analog Design

Synthesis of Dihydrohamacanthin B Derivatives

The saturation of the central dihydropyrazinone ring in this compound has been a key area of investigation. The resulting dihydrothis compound derivatives, such as cis-3,4-dihydrothis compound, have been synthesized and studied. ru.ac.zafigshare.com One synthetic approach to access dihydrohamacanthins involves a facile formal total synthesis that utilizes a one-pot, four-step cross-coupling/deprotection sequence, demonstrating notable halogen selectivity. caltech.edu This methodology has been applied to the formal synthesis of dihydrohamacanthin natural products. caltech.edu

The reduction of the pyrazinone ring can lead to different stereoisomers, and both cis- and trans-dihydrohamacanthins have been prepared. caltech.edu The synthesis of the (-)-antipode of cis-dihydrothis compound was achieved through a process involving transamidation–cyclization of an N-(2-aminoethyl)-2-oxoethanamide derivative. researchgate.netscirp.org Studies have isolated various dihydrohamacanthins, including those with different bromine substitutions, and have noted that while hamacanthins can be found as both R and S isomers, dihydrohamacanthins are often isolated as a single stereoisomer. researchgate.net

Table 1: Dihydrothis compound Derivatives

| Compound Name | Molecular Formula | PubChem CID |

|---|

Preparation of Debrominated this compound Analogues

The bromine atoms on the indole (B1671886) rings of this compound are significant for its biological activity, and their removal has been a common modification strategy. Researchers have successfully prepared analogues such as 6'-debromothis compound, 6''-debromothis compound, and 6',6''-didebromothis compound. researchgate.netnih.gov The total synthesis of these debrominated compounds was achieved for the first time through a method based on the reduction of adducts of O-benzylhydroxylamine and N-protected 3-(2-nitrovinyl)indoles. researchgate.net This approach provides access to 1-(1H-indol-3-yl)ethane-1,2-diamines, which are key precursors for these alkaloids. researchgate.net

The preparation of 6″-debromohamacanthin A was a crucial step in a study focused on structural simplification for developing new agricultural pesticides. nih.gov This analogue served as the parent structure for creating a series of derivatives with potent antiviral and antifungal properties. nih.gov The absence of one or both bromine atoms was found to influence the biological activity profile of the resulting compounds. nih.gov

Table 2: Debrominated this compound Analogues

| Compound Name | Molecular Formula | PubChem CID |

|---|---|---|

| (S)-6'-Debromothis compound | C₂₀H₁₅BrN₄O | 11774151 nih.gov |

Design and Synthesis of Piperazinone and Pyrazinone Core Modified Analogues

Modifications to the central heterocyclic core have been explored to generate novel analogues. The pyrazinone core of this compound and the related piperazinone ring found in dragmacidin alkaloids have been targets for synthetic diversification. researchgate.netmdpi.com The synthesis of analogues with a 2-piperazinone core connecting two indole moieties has been reported. researchgate.net

Research into structure-activity relationships has led to the design of new derivatives based on in silico analysis of their binding to bacterial enzymes. nih.gov These efforts have resulted in the synthesis of various bisindole alkaloids with modified central rings. An enantioselective total synthesis of this compound itself was achieved via an intramolecular Staudinger-aza-Wittig cyclization to form the central dihydropyrazinone ring. nih.gov Furthermore, structural simplification strategies have led to the creation of derivatives containing a piperazinone core, which have shown promise as antiviral and anti-phytopathogenic fungus agents. acs.orgmdpi.com

Indole Moiety Substitution and Diversification Strategies

The indole rings of this compound offer multiple sites for substitution to diversify the chemical space and modulate biological activity. Strategies have included the introduction of different substituents onto the indole nucleus. jchemlett.com The synthesis of bis(3-indolyl)pyridine derivatives, which can be considered analogues, has been accomplished through one-pot multicomponent reactions, sometimes utilizing microwave irradiation for efficiency. scilit.com

The development of synthetic methods for creating 3-substituted indole derivatives is an active area of research, as these compounds often exhibit significant cytotoxicity against various cancer cell lines. researchgate.net Research has shown that even the core indole structure can be replaced. For instance, nortopsentin analogues have been synthesized where one of the indole rings is replaced by a substituted phenyl group, and the central imidazole (B134444) ring is replaced by other heterocycles like pyrazole (B372694) or pyridine. researchgate.net

Structural Simplification Approaches for Biological Activity Enhancement

A prominent strategy in the development of this compound analogues is structural simplification. nih.govacs.org This approach aims to retain or improve the biological activity of the parent natural product while creating simpler, more synthetically accessible molecules. This strategy was successfully employed to discover hamacanthin derivatives containing indole and piperazinone moieties that act as novel antiviral and anti-phytopathogenic fungus agents. nih.govmdpi.com

Starting with the efficiently prepared 6″-debromohamacanthin A as a parent structure, a series of simplified derivatives were synthesized. nih.gov These compounds exhibited broad-spectrum inhibitory effects against several common agricultural pathogens and potent activity against Tobacco Mosaic Virus (TMV). nih.gov Further studies on the mechanism of action revealed that some of these simplified analogues could interfere with the assembly of the virus by binding to its coat protein. nih.gov These findings underscore the value of structural simplification as a powerful tool for transforming complex marine natural products into lead compounds for various applications, including crop protection. nih.gov

Structure Activity Relationship Sar Investigations

Influence of Indole (B1671886) Linkage Position (e.g., 3,5- versus 3,6-Isomerism)

The spatial arrangement of the two indole moieties in bis-indole alkaloids is a critical determinant of their biological activity. In Hamacanthin B, the indole groups are attached to a central dihydropyrazinone core. While the natural product possesses a specific connectivity, synthetic efforts have explored the impact of altering this linkage. Specifically, the synthesis of analogues with 3,5- and 3,6-disubstituted piperazinone cores has been a focus of chemical exploration.

Role of Central Heterocyclic Ring Unsaturation on Biological Efficacy

A key finding in the SAR studies of this compound is the significant enhancement of its antibacterial activity associated with the degree of unsaturation in the central heterocyclic ring. nih.gov The naturally occurring this compound contains a dihydropyrazinone core. However, studies on synthetic analogues have demonstrated that the introduction of a double bond to create a pyrazinone ring leads to a marked increase in potency.

One of the most potent known analogues is cis-3,4-dihydrothis compound, which, despite its name, possesses an unsaturated central ring. This compound has been identified as a highly potent inhibitor of Methicillin-resistant Staphylococcus aureus (MRSA) pyruvate (B1213749) kinase (PK), a crucial enzyme for bacterial survival, with an IC50 value of 16 nM. researchgate.netsemanticscholar.org Furthermore, it exhibits significant antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. researchgate.netnih.gov This suggests that the conformational rigidity or altered electronic properties conferred by the unsaturated system are favorable for binding to its molecular target.

| Compound | Central Ring | Biological Activity (MRSA Pyruvate Kinase IC50) | Antibacterial Activity (S. aureus MIC) |

|---|---|---|---|

| This compound (and saturated analogues) | Saturated (Dihydropyrazinone) | Less Potent | Lower Activity |

| cis-3,4-dihydrothis compound | Unsaturated (Pyrazinone) | 16 nM | 12.5 µg/mL |

Impact of Bromine Substitution Patterns on Activity Profiles

The halogenation of the indole rings, specifically with bromine atoms, is another critical factor governing the biological activity of this compound. nih.gov Natural this compound is a dibrominated alkaloid. The synthesis and evaluation of various debrominated analogues have unequivocally shown that the presence of bromine is crucial for potent antibacterial effects. researchgate.net

| Compound | Bromine Substitution | Biological Activity Trend | Reported Cytotoxicity (A549 cells IC50) |

|---|---|---|---|

| This compound | Dibrominated | High Antibacterial Activity | 10.29 µM ((S)-enantiomer) |

| (R)-6'-debromothis compound | Monobrominated | Reduced Activity | 9.13 µM |

| Didebromothis compound | Non-brominated | Significantly Reduced Activity | N/A |

Stereochemical Determinants of Biological Activity

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity, as enantiomers can interact differently with chiral biological targets such as enzymes and receptors.

In the case of hamacanthins, both (R) and (S) isomers have been isolated from natural sources. researchgate.net Synthetic studies have also focused on producing specific enantiomers to evaluate their differential biological effects. nih.gov While direct comparisons of the antibacterial activity of the (R) and (S) enantiomers of this compound are not extensively detailed, cytotoxicity data for related hamacanthins reveal that stereochemistry does indeed play a role. For example, (S)-hamacanthin A and (S)-hamacanthin B show different cytotoxic potencies against the A549 human lung carcinoma cell line. researchgate.net This suggests that the spatial orientation of the substituents around the chiral center is a key factor for biological recognition and subsequent activity.

| Compound | Stereochemistry | Biological Activity (Cytotoxicity against A549 cells IC50) |

|---|---|---|

| (S)-Hamacanthin A | (S) | 4.42 µM |

| (S)-Hamacanthin B | (S) | 10.29 µM |

| (R)-6'-debromothis compound | (R) | 9.13 µM |

Computational Chemistry and Molecular Docking Studies for Ligand-Target Interactions

To elucidate the molecular basis for the antibacterial activity of this compound and its analogues, computational chemistry and molecular docking studies have been employed. These in silico methods provide valuable insights into how these molecules bind to their biological targets at an atomic level. A significant breakthrough in this area has been the determination of the co-crystal structure of cis-3,4-dihydrothis compound bound to S. aureus pyruvate kinase (MRSA PK). nih.govjst.go.jp

These studies have revealed the precise binding mode of the hamacanthin scaffold within the active site of MRSA PK. nih.gov Key interactions that stabilize the ligand-protein complex have been identified:

Hydrogen Bonding: The indole nitrogens of the hamacanthin analogue form crucial hydrogen bonds with the side chains of serine residues, specifically Ser362 and Ser365, from different chains of the enzyme. nih.gov

Hydrophobic Interactions: The phenyl rings of the indole moieties engage in significant hydrophobic interactions with amino acid residues such as Ile361 and His365, further anchoring the molecule in the binding pocket. nih.gov

These computational models and crystallographic data corroborate the SAR findings. For example, the planar conformation of the unsaturated pyrazinone ring in cis-3,4-dihydrothis compound allows the two indole moieties to lie in the same plane, which appears to be an optimal arrangement for fitting into the binding site of MRSA PK. nih.gov The specific orientation of the bromine atoms can also be rationalized as contributing to favorable interactions within the binding pocket. These computational insights are instrumental in guiding the rational design of new this compound derivatives with improved affinity for their target and enhanced antibacterial potency.

Biological Activities and Preclinical Pharmacological Potential

Antimicrobial Activity Spectrum and Mechanism

Hamacanthin B and its related compounds have demonstrated a notable ability to inhibit the growth of various pathogenic microorganisms, including drug-resistant bacteria and fungi.

This compound and its derivatives have shown significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). oup.com The primary mechanism behind this efficacy is the inhibition of a crucial bacterial enzyme, pyruvate (B1213749) kinase (PK). researchgate.netnih.gov

Specifically, the derivative cis-3,4-dihydrothis compound has been identified as a potent inhibitor of MRSA pyruvate kinase, with a reported IC₅₀ value of 0.016 µM. nih.govresearchgate.net This inhibition is highly selective for the bacterial enzyme over human protein kinase isoforms. nih.govresearchgate.net Studies have shown that cis-3,4-dihydrothis compound exhibits a minimal inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, including MRSA strains. researchgate.netnih.gov The co-crystal structure of a hamacanthin derivative with MRSA PK has confirmed that these bis-indole alkaloids are a target, elucidating the structural requirements for potent inhibition. researchgate.netnih.gov Other related hamacanthins have also displayed activity against MRSA with MIC values ranging from 4 to 32 mg/L. oup.comoup.com

| Compound | Target Enzyme | Activity (IC₅₀) | Organism | MIC |

| cis-3,4-dihydrothis compound | MRSA Pyruvate Kinase | 0.016 µM nih.govresearchgate.net | S. aureus (including MRSA) | 12.5 µg/mL researchgate.netnih.gov |

| This compound | - | - | MSSA and MRSA | 4–32 mg/L oup.com |

| Compound | Fungal Pathogen | Activity (MIC) |

| This compound | Candida albicans | 1.6–6.2 µg/mL mdpi.com, 25-100 µg/mL mdpi.com |

| This compound | Cryptococcus neoformans | 1.6–6.2 µg/mL mdpi.com |

Antineoplastic Activity in Cellular Models

The hamacanthin scaffold has served as a basis for the development of potential anticancer agents, with research demonstrating cytotoxicity against various cancer cell lines and inhibition of key signaling pathways involved in tumor growth.

Bis(indole) alkaloids of the hamacanthin class have exhibited moderate cytotoxicity against several cancer cell lines. researchgate.net For instance, this compound and related compounds demonstrated activity against AGS (gastric adenocarcinoma) and L1210 (murine leukemia) cells, with IC₅₀ values ranging from 1.1 to >20 µg/mL. researchgate.netencyclopedia.pub The indole (B1671886) scaffold, a core component of hamacanthins, is known to be a key feature in molecules displaying significant cytotoxicity against various human cancer cell lines. researchgate.net Derivatives of hamacanthins have also been synthesized and tested, with some showing strong inhibitory effects on a variety of tumor cell lines. encyclopedia.pub

| Compound Class | Cancer Cell Lines | Activity (IC₅₀) |

| Hamacanthins | AGS (gastric adenocarcinoma), L1210 (murine leukemia) | 1.1 - 9.0 µg/mL encyclopedia.pub |

| Hamacanthin Derivatives | Various human tumor cell lines | Moderate activity researchgate.net |

The pyrazin-2(1H)-one scaffold present in this compound has been identified through molecular modeling as a core binding motif in the ATP pocket of receptor tyrosine kinases (RTKs), which are validated targets for cancer therapy. nih.govoalib.com This has led to the development of hamacanthin-derived pyrazin-2(1H)-ones as potent inhibitors of Platelet-Derived Growth Factor Receptor beta (PDGFRβ), an RTK implicated in various cancers. nih.govnih.gov Synthetic derivatives based on the hamacanthin structure have been shown to be highly potent PDGFRβ binders, with IC₅₀ values in the sub-micromolar range in enzymatic assays. nih.govoalib.com For example, a synthetic compound with a 3,5-diarylpyrazin-2-one core based on hamacanthins inhibited PDGFRβ with an IC₅₀ of 0.02 µM and was cytotoxic to PDGFR-dependent cancer cells. mdpi.com

| Compound Type | Target Kinase | Activity (IC₅₀) |

| Hamacanthin-derived pyrazin-2(1H)-one | PDGFRβ | < 1 µM nih.gov |

| Synthetic 3,5-diarylpyrazin-2-one (based on hamacanthins) | PDGFRβ | 0.02 µM mdpi.com |

The anticancer effects of bis-indole alkaloids, including the hamacanthin family, are often mediated through the regulation of key cellular signaling pathways. researchgate.net While direct studies on this compound's effect on these specific pathways are limited, related compounds from this class have shown activity. For instance, 6″-Debromohamacanthin A has been found to target the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow). researchgate.net The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. nih.govnih.govwikipedia.orgmdpi.com The inhibition of this pathway by hamacanthin-related compounds suggests a potential mechanism for their antineoplastic activity. researchgate.net

Antiviral Activity Studies

The bis-indole alkaloid this compound, along with its structural analogs, has been the subject of research to determine its potential as an antiviral agent. Studies have explored its efficacy against a range of viruses affecting both humans and plants.

Efficacy Against Human Viruses (e.g., Coxsackie, Influenza)

Bis-indolyl derivatives, the chemical class to which this compound belongs, have been reported to possess antiviral activity against human pathogens such as Coxsackie virus and influenza virus. acs.org The broader class of hamacanthins, which are bis(indole) alkaloids, are known to exhibit a variety of pharmacological activities, including antiviral effects. ahmu.edu.cnnih.gov Specifically, this compound, isolated from the deep-water marine sponge Hamacantha sp., has been noted for its biological activities. nih.govnih.gov However, detailed studies quantifying the specific inhibitory concentrations (e.g., IC50 values) of this compound against Coxsackie or influenza viruses are not extensively documented in the available research. The Coxsackie B virus group (CVB), comprising six serotypes, can cause a spectrum of illnesses from mild rashes to severe myocarditis and pericarditis. wikipedia.orgmdpi.com Influenza viruses are a major cause of respiratory infections, and the development of new antiviral agents is crucial due to the emergence of drug-resistant strains. nih.govnih.gov While related bis-indole alkaloids have shown promise, further specific research on this compound is needed to fully establish its efficacy against these human viruses.

Antiviral Properties Against Phytopathogens (e.g., Tobacco Mosaic Virus)

Significant research has been conducted on the antiviral properties of hamacanthin derivatives against plant viruses, particularly the Tobacco Mosaic Virus (TMV). TMV is a well-studied plant pathogen that can cause significant crop damage. nih.govajol.info A study focused on the structural simplification of marine natural products utilized 6″-debromohamacanthin A, a derivative of hamacanthin, as a parent structure to synthesize a series of new compounds. acs.org Many of these hamacanthin derivatives demonstrated higher antiviral activity against TMV than the commercial antiviral agent ribavirin. acs.org Notably, the antiviral activities of some of the synthesized derivatives were found to be comparable or even superior to ningnanmycin, a highly effective anti-plant-virus agent. acs.orgmdpi.com This suggests a strong potential for the hamacanthin scaffold in developing new agents for crop protection. acs.org

Below is a table summarizing the antiviral activity of a key hamacanthin derivative against Tobacco Mosaic Virus (TMV).

| Compound | Virus | Activity Type | Efficacy |

| Hamacanthin Derivative (13h) | Tobacco Mosaic Virus (TMV) | Inactivation, Curative, Protective | Similar to or higher than Ningnanmycin |

Data derived from a study on hamacanthin derivatives. acs.org

Mechanistic Insights into Viral Inhibition (e.g., Viral Protein Binding)

Investigations into the mechanism of action of hamacanthin derivatives against the Tobacco Mosaic Virus (TMV) have provided valuable insights. acs.org Research indicates that these compounds can interfere with the viral assembly process, which is a critical step in the viral replication cycle. acs.orgmdpi.com A specific hamacanthin derivative was found to bind directly to the TMV coat protein (CP). acs.org This binding action disrupts the normal assembly of the virus, specifically interfering with the elongation phase of the assembly between the coat protein and the viral RNA. acs.orgresearchgate.net By preventing the proper formation of new virus particles, the compound effectively halts the progression of the infection within the host plant. acs.orgmdpi.com This mechanism of inhibiting viral assembly through direct interaction with viral structural proteins is a promising strategy for the development of novel antiviral agents. openaccessjournals.com

Fibronectin-Binding Activity and Implications for Bacterial Adhesion

This compound and its related bis(indole) alkaloids have demonstrated significant activity that implicates them as potential anti-infective agents against bacteria, particularly Staphylococcus aureus. This activity is linked to their ability to interfere with bacterial adhesion to host tissues, a crucial step in the initiation of infection. acs.org

The primary mechanism behind this anti-adhesion activity is the inhibition of sortase A (SrtA). acs.orgvliz.be SrtA is a membrane-anchored transpeptidase enzyme found in Gram-positive bacteria that plays a vital role in anchoring surface proteins, including fibronectin-binding proteins (FnBPs), to the bacterial cell wall. nih.govacs.org By covalently attaching these proteins to the peptidoglycan, SrtA enables the bacteria to adhere to host extracellular matrix components like fibronectin. acs.org

Studies have shown that bis(indole) alkaloids of the hamacanthin and topsentin (B55745) classes are inhibitors of SrtA. acs.orgvliz.be For instance, hamacanthin A has been shown to inhibit SrtA with a specific IC50 value. vliz.be The inhibition of SrtA by these compounds prevents the proper display of FnBPs on the bacterial surface, thereby reducing the ability of S. aureus to bind to fibronectin-coated surfaces. acs.orgsemanticscholar.org This disruption of bacterial adhesion is a key anti-virulence strategy, as it can prevent the establishment of infections without directly killing the bacteria, which may reduce the likelihood of developing drug resistance. acs.org The fibronectin-binding activity of these compounds highlights their potential for the development of treatments for S. aureus infections. acs.orgvliz.be

The table below shows the sortase A inhibitory activity of compounds related to this compound.

| Compound | Enzyme Target | Bacterial Strain | IC50 (µM) |

| Deoxytopsentin | Sortase A (SrtA) | S. aureus | 39.6 ± 1.3 |

| 6″-debromohamacanthin A | Sortase A (SrtA) | S. aureus | 34.04 |

Data sourced from studies on bis(indole) alkaloids. acs.orgsemanticscholar.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.